molecular formula C13H16N2O2 B8571059 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine

Cat. No.: B8571059
M. Wt: 232.28 g/mol
InChI Key: BUFCNFXRGDNPBC-UHFFFAOYSA-N
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Description

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydropyridine ring

Preparation Methods

The synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 1-methyl-1,2,3,6-tetrahydropyridine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 4-nitrobenzyl chloride is reacted with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of the base. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Scientific Research Applications

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:

    1-Methyl-4-(4-nitrobenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a tetrahydropyridine ring.

    4-Nitrobenzyl derivatives: Various derivatives of 4-nitrobenzyl are studied for their chemical and biological properties.

    Tetrahydropyridine derivatives: Compounds with the tetrahydropyridine ring are explored for their potential pharmacological activities.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H16N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-6H,7-10H2,1H3

InChI Key

BUFCNFXRGDNPBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-Nitrobenzyl)pyridine (64 g) and TBAI (6 g) were dissolved in CH2Cl2 (500 mL) and the solution was suspended with NaOH (aq. 5N, 450 mL) in a 3 L 3-necked round bottom flask. With vigorous stirring, iodomethane (213 g) was added and stirred vigorously at RT for 60 h (or until blue color disappears). The reaction was quenched with dimethylamine (100 mL) and MeOH (300 mL) and stirred for 2 h. NaBH4 (19 g) was added to the mixture in small portions. The reaction mixture was stirred for 30 min at RT, then partitioned between CH2Cl2/H2O (500 mL/500 mL). The organic layer was collected and the aqueous layer was washed with CH2Cl2 (300 mL×3). The combined organic layers was washed with brine then concentrated in vacuo. The residue was purified on a silica wash-column (7% TEA in EtOAc). The desired fractions were combined and concentrated under vacuum to give the desired compound as a dark gray solid. (MS: M+1=261).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
213 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(4-Nitrobenzyl)pyridine (64 g) and TBAI (6 g) were dissolved in CH2Cl2 (500 mL) and the solution was suspended with NaOH (aq. 5N, 450 mL) in a 3 L 3-necked round bottom flask. With vigorous stirring, CH3I (213 g) was added and stirred vigorously at RT for 60 h (or until blue color disappears). The reaction was quenched with dimethylamine (100 mL) and MeOH (300 mL) and stirred for 2 h. NaBH4 (19 g) was added to the mixture in small portions. The reaction mixture was stirred for 30 min at RT, then partitioned between CH2Cl2/H2O (500 mL/500 mL). The organic layer was collected and the aqueous layer was washed with CH2Cl2 (300 mL×3). The combined organic layers was washed with brine then concentrated in vacuo. The residue was purified on a silica wash-column (7% TEA in EtOAc). The desired fractions were combined and concentrated under vacuum to give the desired compound as a dark gray solid. (MS: M+1=261).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
213 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-(4-Nitrobenzyl)pyridine (64 g) and TBAI (6 g) were dissolved in CH2Cl2 (500 mL) and the solution was suspended with NaOH (aq. 5N, 450 mL) in a 3L 3-necked round bottom flask. With vigorous stirring, iodomethane (213 g) was added and stirred vigorously at RT for 60 h (or until blue color disappears). The reaction was quenched with dimethylamine (100 mL) and MeOH (300 mL) and stirred for 2 h. NaBH4 (19 g) was added to the mixture in small portions. The reaction mixture was stirred for 30 min at RT, then partitioned between CH2Cl2/H2O (500 mL/500 mL). The organic layer was collected and the aqueous layer was washed with CH2Cl2 (300 mL×3). The combined organic layers was washed with brine then concentrated in vacuo. The residue was purified on a silica wash-column (7% TEA in EtOAc). The desired fractions were combined and concentrated under vacuum to give the desired compound as a dark gray solid. (MS: M+1=261).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
213 g
Type
reactant
Reaction Step Four

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